molecular formula C17H19N3O2 B2730598 (E)-2,8-dimethyl-N-(4-(methylamino)-4-oxobut-2-en-1-yl)quinoline-4-carboxamide CAS No. 2097941-35-8

(E)-2,8-dimethyl-N-(4-(methylamino)-4-oxobut-2-en-1-yl)quinoline-4-carboxamide

Cat. No. B2730598
CAS RN: 2097941-35-8
M. Wt: 297.358
InChI Key: WTKRBAIIDHPOCG-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound belongs to the class of quinoline-4-carboxamides . Quinoline is a heterocyclic aromatic organic compound with the formula C9H7N. It is a colorless hygroscopic liquid with a strong odor. Aged samples, if exposed to light, become yellow and later brown. Quinoline is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents .


Synthesis Analysis

Quinoline-4-carboxamides can be synthesized from aniline, 2-nitrobenzaldehyde, and pyruvic acid followed by Doebner reaction, amidation, reduction, acylation, and amination . The Doebner reaction is one of the well-known classical synthesis protocols used for the construction of the principal quinoline scaffold .


Molecular Structure Analysis

Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The carboxamide group (-CONH2) is attached to the 4th position of the quinoline ring .


Chemical Reactions Analysis

Quinoline and its derivatives can undergo various chemical reactions, including electrophilic and nucleophilic substitutions, reductions, and oxidations .


Physical And Chemical Properties Analysis

The physical and chemical properties of a specific compound depend on its structure and the functional groups it contains. Quinoline is a colorless hygroscopic liquid .

Mechanism of Action

While the specific mechanism of action for this compound is not available, some quinoline-4-carboxamides have been found to inhibit the translation elongation factor 2 (PfEF2), which is essential for protein synthesis in Plasmodium falciparum, the parasite that causes malaria .

Future Directions

Quinoline and its derivatives have shown significant biological activities, making them valuable in drug research and development . Future research could focus on exploring the biological activities of this specific compound and its potential applications in medicine.

properties

IUPAC Name

2,8-dimethyl-N-[(E)-4-(methylamino)-4-oxobut-2-enyl]quinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-11-6-4-7-13-14(10-12(2)20-16(11)13)17(22)19-9-5-8-15(21)18-3/h4-8,10H,9H2,1-3H3,(H,18,21)(H,19,22)/b8-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTKRBAIIDHPOCG-VMPITWQZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C)C(=O)NCC=CC(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C)C(=O)NC/C=C/C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2,8-dimethyl-N-(4-(methylamino)-4-oxobut-2-en-1-yl)quinoline-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.